

Spectroscopic Profile of 4-tert-Butylbenzyl Mercaptan: A Technical Guide

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Compound of Interest

Compound Name: *4-tert-Butylbenzyl mercaptan*

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-tert-butylbenzyl mercaptan** ($C_{11}H_{16}S$), a key intermediate in various chemical syntheses. This document details predicted and characteristic spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Furthermore, it outlines the general experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-tert-butylbenzyl mercaptan**.

Table 1: Predicted 1H and ^{13}C Nuclear Magnetic Resonance (NMR) Data

Predicted using computational models as experimental data is not readily available.

¹ H NMR Data	¹³ C NMR Data		
Chemical Shift (δ , ppm)	Assignment	Chemical Shift (δ , ppm)	Assignment
~ 7.30 (d, 2H)	Ar-H	~ 150.0	C-C(CH ₃) ₃
~ 7.22 (d, 2H)	Ar-H	~ 135.0	C-CH ₂ SH
~ 3.68 (d, 2H)	-CH ₂ -	~ 128.0	Ar-CH
~ 1.65 (t, 1H)	-SH	~ 125.5	Ar-CH
~ 1.31 (s, 9H)	-C(CH ₃) ₃	~ 34.5	-C(CH ₃) ₃
~ 31.3	-C(CH ₃) ₃		
~ 28.0	-CH ₂ -SH		

Table 2: Characteristic Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
S-H Stretch	2550 - 2600	Weak
C-H Stretch (sp ³)	2850 - 3000	Medium-Strong
C-H Stretch (sp ²)	3010 - 3100	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-S Stretch	600 - 800	Weak
C-H Bend (tert-butyl)	1365 - 1395	Medium-Strong

Note: Based on an ATR-IR spectrum available from PubChem, provided by Aldrich.[\[1\]](#)

Table 3: Predicted Mass Spectrometry (MS) Data

Predicted based on the molecular structure and common fragmentation patterns.

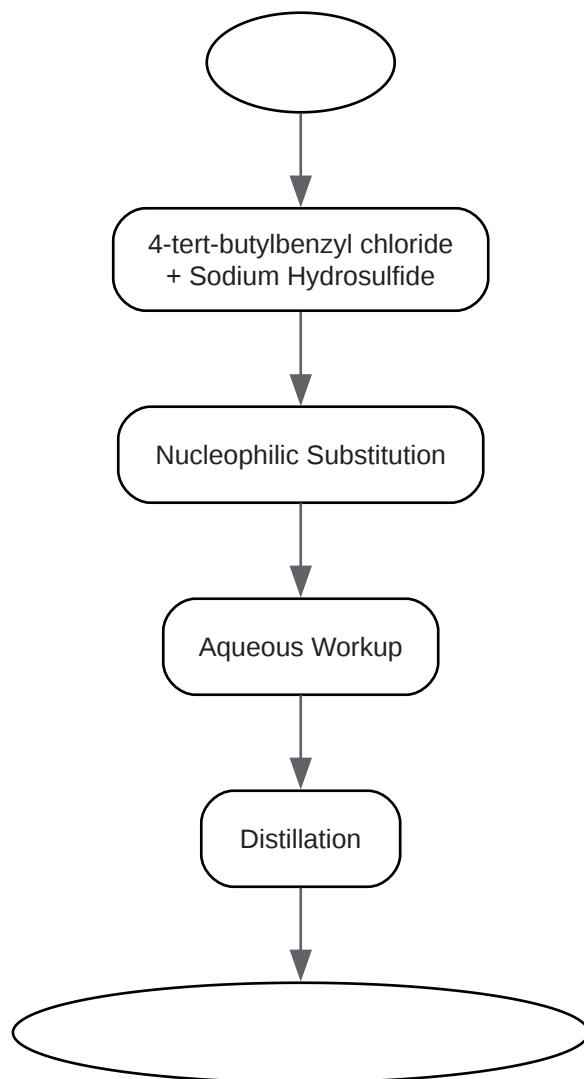
m/z	Assignment	Relative Intensity
180	$[M]^+$ (Molecular Ion)	Moderate
165	$[M - CH_3]^+$	Moderate
147	$[M - SH]^+$	Moderate
123	$[M - C(CH_3)_3]^+$	Strong
91	$[C_7H_7]^+$ (Tropylium ion)	Strong
57	$[C(CH_3)_3]^+$	Very Strong (Base Peak)

Experimental Protocols

Synthesis of 4-tert-Butylbenzyl Mercaptan

A common method for the synthesis of **4-tert-butylbenzyl mercaptan** involves the reaction of 4-tert-butylbenzyl chloride with a sulfur source, such as sodium hydrosulfide.

Workflow for Synthesis



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Caption: Synthesis of **4-tert-butylbenzyl mercaptan**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz.

- Sample Preparation: A small amount of the purified **4-tert-butylbenzyl mercaptan** is dissolved in a deuterated solvent (e.g., CDCl_3). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

- Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ^1H and ^{13}C spectra.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

- Sample Preparation: A small drop of the liquid **4-tert-butylbenzyl mercaptan** is placed directly onto the ATR crystal.
- Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

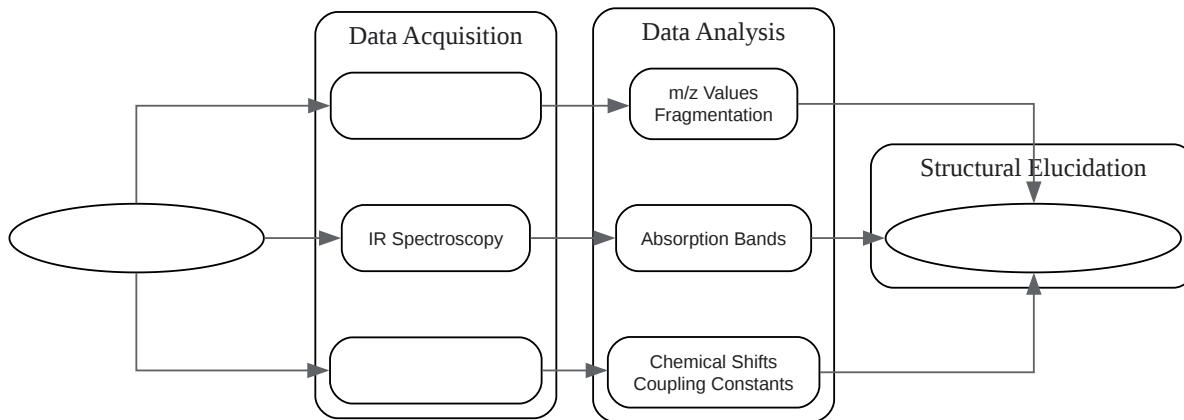
Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer (e.g., quadrupole or time-of-flight).

- Sample Introduction: A small amount of the volatile sample is introduced into the ion source, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a chemical compound like **4-tert-butylbenzyl mercaptan** is illustrated below.



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Caption: Spectroscopic analysis workflow.

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References

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